Cas no 116475-68-4 (2-Chloro-6-hydroxy-4-methoxybenzaldehyde)

2-Chloro-6-hydroxy-4-methoxybenzaldehyde is a substituted benzaldehyde derivative with a molecular formula of C₈H₇ClO₃. This compound features a chloro group at the 2-position, a hydroxyl group at the 6-position, and a methoxy group at the 4-position, contributing to its unique reactivity and utility in organic synthesis. Its functional groups make it a versatile intermediate for pharmaceuticals, agrochemicals, and fine chemical production. The presence of both electron-donating (methoxy) and electron-withdrawing (chloro) substituents enhances its applicability in regioselective reactions. The compound is typically a crystalline solid with moderate solubility in polar organic solvents, facilitating its use in controlled synthetic processes. Proper handling and storage are recommended due to its reactive aldehyde group.
2-Chloro-6-hydroxy-4-methoxybenzaldehyde structure
116475-68-4 structure
Product Name:2-Chloro-6-hydroxy-4-methoxybenzaldehyde
CAS No:116475-68-4
MF:C8H7ClO3
MW:186.592381715775
MDL:MFCD23705594
CID:1206117
Update Time:2025-05-25

2-Chloro-6-hydroxy-4-methoxybenzaldehyde Chemical and Physical Properties

Names and Identifiers

    • 2-chloro-6-hydroxy-4-methoxy-benzaldehyde
    • 2-Chloro-6-hydroxy-4-methoxybenzaldehyde
    • 2-chloro-6-fluoro-3H-quinazolin-4-one
    • CTK2H5442
    • SureCN578429
    • 2-chloro-6-fluoroquinazolin-
    • ANW-61971
    • 2-chloro-6-fluoroquinazolin-4(3H)-one
    • PubChem14301
    • SureCN578430
    • 2-chloro-6-fluoroquinazolin
    • Benzaldehyde, 2-chloro-6-hydroxy-4-methoxy-
    • XLXMDMGOYNUVQL-UHFFFAOYSA-N
    • 5525AJ
    • TRA0075466
    • FCH2004933
    • SY026709
    • AB0047241
    • MDL: MFCD23705594
    • Inchi: 1S/C8H7ClO3/c1-12-5-2-7(9)6(4-10)8(11)3-5/h2-4,11H,1H3
    • InChI Key: XLXMDMGOYNUVQL-UHFFFAOYSA-N
    • SMILES: ClC1=CC(=CC(=C1C=O)O)OC

Computed Properties

  • Exact Mass: 186.00800
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 162
  • Topological Polar Surface Area: 46.5

Experimental Properties

  • PSA: 46.53000
  • LogP: 1.86670

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2-Chloro-6-hydroxy-4-methoxybenzaldehyde Suppliers

Amadis Chemical Company Limited
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(CAS:116475-68-4)2-Chloro-6-hydroxy-4-methoxybenzaldehyde
Order Number:A893565
Stock Status:in Stock
Quantity:10g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 11:44
Price ($):1202.0
Email:sales@amadischem.com

Additional information on 2-Chloro-6-hydroxy-4-methoxybenzaldehyde

2-Chloro-6-hydroxy-4-methoxybenzaldehyde (CAS No. 116475-68-4)

2-Chloro-6-hydroxy-4-methoxybenzaldehyde is a chemically synthesized aromatic aldehyde with the CAS registry number 116475-68-4. This compound is characterized by its unique molecular structure, which includes a benzene ring substituted with a hydroxyl group at the 6th position, a methoxy group at the 4th position, and a chlorine atom at the 2nd position. The presence of these substituents imparts distinct chemical and physical properties to the molecule, making it a subject of interest in various scientific and industrial applications.

The synthesis of 2-chloro-6-hydroxy-4-methoxybenzaldehyde involves multi-step organic reactions, often utilizing aromatic substitution and oxidation processes. Recent advancements in synthetic methodologies have enabled the production of this compound with higher purity and efficiency. Researchers have explored its potential as an intermediate in pharmaceutical synthesis, particularly in the development of bioactive compounds with antioxidant and anti-inflammatory properties.

One of the most notable applications of 2-chloro-6-hydroxy-4-methoxybenzaldehyde is in the field of medicinal chemistry. Studies have demonstrated its ability to inhibit certain enzymes associated with neurodegenerative diseases, such as Alzheimer's disease. The hydroxyl and methoxy groups on the benzene ring contribute to its hydrogen bonding capacity, which is crucial for interactions with biological targets. Additionally, the chlorine substituent enhances the molecule's lipophilicity, improving its bioavailability.

In recent years, 2-chloro-6-hydroxy-4-methoxybenzaldehyde has also gained attention in material science due to its potential as a precursor for advanced materials. For instance, it has been used in the synthesis of conducting polymers and organic semiconductors. Its electron-withdrawing groups stabilize charge carriers, making it suitable for applications in electronic devices such as organic light-emitting diodes (OLEDs) and field-effect transistors (FETs).

The environmental impact of 2-chloro-6-hydroxy-4-methoxybenzaldehyde has also been a topic of research. Studies indicate that it undergoes biodegradation under specific conditions, reducing its persistence in natural ecosystems. However, further investigations are required to fully understand its ecological effects and ensure sustainable practices during its production and use.

In conclusion, 2-chloro-6-hydroxy-4-methoxybenzaldehyde (CAS No. 116475-68-4) is a versatile compound with promising applications across multiple disciplines. Its unique chemical structure and functional groups make it a valuable tool in drug discovery, material science, and environmental studies. As research continues to uncover new insights into its properties and potential uses, this compound is expected to play an increasingly important role in advancing modern science and technology.

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Amadis Chemical Company Limited
(CAS:116475-68-4)2-Chloro-6-hydroxy-4-methoxybenzaldehyde
A893565
Purity:99%
Quantity:10g
Price ($):1202.0
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